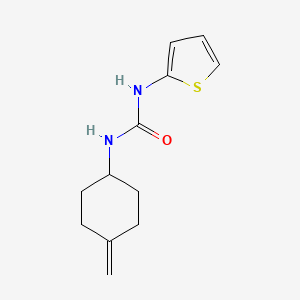
1-(4-Methylenecyclohexyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylenecyclohexyl)-3-(thiophen-2-yl)urea, also known as MTIU, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. MTIU belongs to the class of compounds known as arylcyclohexylamines, which have been shown to possess a range of pharmacological effects, including analgesia, anesthesia, and dissociative effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure Analysis
Urea derivatives, including compounds structurally related to "1-(4-Methylenecyclohexyl)-3-(thiophen-2-yl)urea", are pivotal in chemical synthesis, offering pathways to create a variety of complex molecules. The crystal structure of a closely related compound, "1,3-dicyclohexyl-l-(tetrahydrothiophene-2-carbonyl)urea," has been analyzed, highlighting the importance of thiophene carboxylic acid derivatives in constructing coordination polymers and their applications in organic synthesis. These compounds are noted for their potential in anticancer agents, emphasizing the significance of urea derivatives in medicinal chemistry and drug development processes beyond the scope of direct pharmaceutical applications (Cai, Yan, & Xie, 2009).
Biological Activities and Applications
Urea derivatives have been studied for their cytokinin-like activity, which influences cell division and differentiation in plant biology. Compounds such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (thidiazuron, TDZ) are known to exhibit cytokinin-like activity, often surpassing that of adenine compounds. These urea derivatives are extensively utilized in in vitro plant morphogenesis studies, highlighting their role in plant biology and agricultural research (Ricci & Bertoletti, 2009).
Material Science and Engineering
In the field of material science, urea derivatives play a crucial role in the development of novel materials with unique properties. The synthesis and conformational studies of heterocyclic ureas and their concentration-dependent unfolding to form multiply hydrogen-bonded complexes have been explored. These studies provide insights into the potential applications of urea derivatives in self-assembly processes and the development of materials with specific structural and functional properties (Corbin et al., 2001).
Catalysis and Chemical Reactions
Urea derivatives are also significant in catalysis, where they act as catalysts or catalyst precursors in various chemical reactions. For instance, the asymmetric Morita-Baylis-Hillman reaction catalyzed by isophoronediamine-derived bis(thio)urea organocatalysts demonstrates the utility of urea derivatives in enhancing reaction efficiency and selectivity. These catalysts are instrumental in synthesizing chiral compounds, contributing to advancements in synthetic organic chemistry and the pharmaceutical industry (Berkessel, Roland, & Neudörfl, 2006).
Eigenschaften
IUPAC Name |
1-(4-methylidenecyclohexyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-9-4-6-10(7-5-9)13-12(15)14-11-3-2-8-16-11/h2-3,8,10H,1,4-7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMZSQVJDWKNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2507960.png)
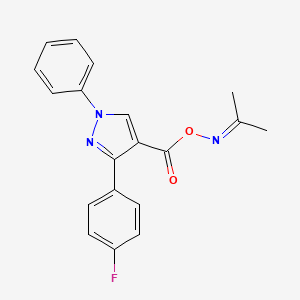
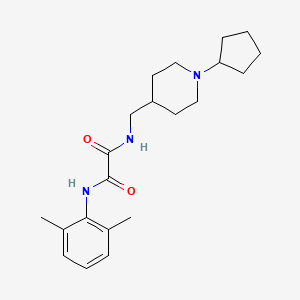
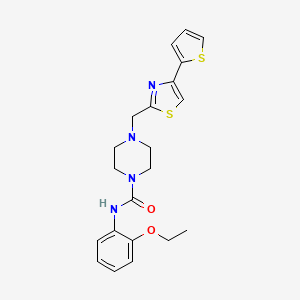
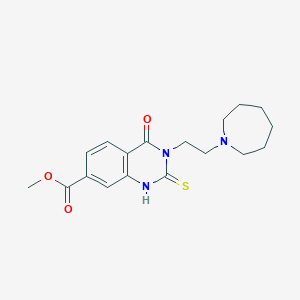
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2507966.png)
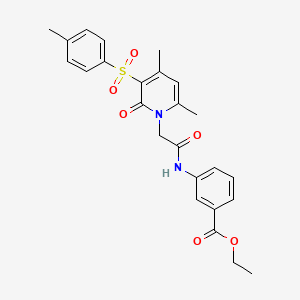

![1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2507973.png)
![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2507975.png)
![2-Furyl 4-[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl ketone](/img/structure/B2507976.png)
![N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2507977.png)

![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)